Cas no 4609-58-9 (ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate)
ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate
- ethyl 4-formylthiadiazole-5-carboxylate
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- SMILES: O=C(C1=C(C=O)SN=N1)OCC
Computed Properties
- Exact Mass: 186.00998
Experimental Properties
- Density: 1.416±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (12 g/l) (25 º C),
- PSA: 69.15
ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM520619-1g |
Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate |
4609-58-9 | 97% | 1g |
$780 | 2024-07-16 |
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ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Additional information on ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate
Professional Introduction to Ethyl 4-Formyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 4609-58-9)
Ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 4609-58-9) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and medicinal chemistry. This compound belongs to the thiadiazole class, which has garnered considerable attention due to its broad spectrum of biological activities and structural adaptability.
The molecular structure of ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate consists of a thiadiazole core substituted with a formyl group at the 4-position and a carboxylate ester at the 5-position. This unique arrangement imparts remarkable reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both the formyl and carboxylate functional groups allows for further chemical modifications, enabling the development of novel derivatives with enhanced biological properties.
In recent years, there has been a surge in research focused on thiadiazole derivatives due to their demonstrated efficacy in combating various diseases. Specifically, studies have highlighted the potential of compounds like ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate in inhibiting inflammatory pathways and microbial growth. For instance, recent publications have demonstrated its role in modulating enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. Additionally, its antimicrobial properties have been explored against a range of pathogens, showcasing its promise as a therapeutic agent.
The formyl group in ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate serves as a versatile handle for further functionalization. It can participate in condensation reactions with various nucleophiles, leading to the formation of complex heterocyclic structures. This reactivity has been exploited in the synthesis of bioactive molecules targeting neurological disorders. Notably, researchers have utilized this compound to develop novel scaffolds that exhibit neuroprotective effects by inhibiting oxidative stress and neuroinflammation. These findings underscore the importance of ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate as a building block in medicinal chemistry.
The carboxylate ester moiety at the 5-position of ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate adds another layer of functionality to this compound. It can undergo hydrolysis to yield the corresponding carboxylic acid or be converted into other esters or amides through standard organic transformations. This adaptability has made it a preferred choice for medicinal chemists seeking to tailor molecular properties for optimal pharmacokinetic profiles. Recent studies have demonstrated its utility in designing prodrugs that enhance bioavailability while minimizing side effects.
The synthesis of ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of thiosemicarbazide with ethyl acetoacetate under acidic conditions to form the thiadiazole core. Subsequent oxidation and esterification steps yield the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
The pharmacological profile of ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate has been extensively studied in preclinical models. Its ability to interact with biological targets such as enzymes and receptors has been explored through computational modeling and experimental validation. These studies have revealed its potential as an anti-inflammatory agent by inhibiting key mediators of inflammation such as nitric oxide (NO) and prostaglandins (PGs). Furthermore, its antimicrobial activity has been attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways.
In conclusion, ethyl 4-formyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 4609-58-9) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for thiadiazole derivatives, compounds like this are poised to play a crucial role in addressing unmet medical needs.
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